molecular formula C4H2O3 B3054831 2,3-Furandione CAS No. 62094-45-5

2,3-Furandione

Cat. No. B3054831
CAS RN: 62094-45-5
M. Wt: 98.06 g/mol
InChI Key: IAODRFIZLKITMK-UHFFFAOYSA-N
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Description

2,3-Furandione, also known as Dihydro-4,4-dimethyl-2,3-furandione, is an activated keto compound . It’s an enantioselective hydrogenation . The empirical formula is C6H8O3 and the molecular weight is 128.13 . It’s used in the synthesis of pantothenic acid .


Synthesis Analysis

Novel pyrimidine-2(1H)-one and pyrimidine-2(1H)-thione derivatives can be efficiently synthesized in good yields from 2,3-furandiones .


Molecular Structure Analysis

The molecular structure of 2,3-Furandione can be viewed using Java or Javascript .


Chemical Reactions Analysis

Succinic anhydride, a similar compound to 2,3-Furandione, hydrolyzes readily to give succinic acid. With alcohols (ROH), a similar reaction occurs, delivering the monoester .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Furandione include a molecular weight of 126.1100 and a formula weight of 128.13 . It’s soluble in dichloromethane .

Scientific Research Applications

Chemical Reactions and Synthesis

2,3-Furandione demonstrates a variety of chemical reactions, proving its versatility in organic synthesis. For instance, it combines with N-sulfinylamines or sulfur diimides to produce pyrrole-2,3-diones, and with N-tosylsulfinylamine, it forms (α-iminobenzyl)furandione. These reactions involve novel rearrangements and have been confirmed by X-ray diffraction analysis and O-labeling experiments, indicating the potential of 2,3-Furandione in synthesizing complex organic compounds (Heilmayer et al., 1993). Additionally, 2,3-Furandione has been used as a synthon in the synthesis of various heterocyclic systems, showcasing its multifunctional character (Schmidt & Zimmer, 1981).

Environmental Applications

Furandiones, including 2,3-Furandione, are products of the photooxidation of volatile organic compounds and contribute to secondary organic aerosol (SOA). The development of methods for quantifying furandiones in ambient aerosol is crucial for assessing anthropogenic SOA and understanding its environmental impact. Such studies have been conducted, providing valuable insights into the environmental relevance of these compounds (Al-Naiema et al., 2017).

Novel Compound Synthesis

Research on 2,3-Furandione has led to the synthesis of novel compounds. For example, pyrimidine-2(///)-one and pyrimidine-2(///)-thione derivatives have been synthesized from 4-/>-methylbenzoyl-5-/7-methylphenyl-2,3-furandione, demonstrating the compound's utility in creating new chemical entities with potential applications in various fields (Koca & Yıldırım, 2009).

Electrochemical Applications

The electrochemical reduction of 3-phenyl azo-2,4(3H,5H)-furandione has been studied, revealing insights into its potential applications in electrochemistry. This research provides a foundation for understanding the electroreduction pathways of similar compounds (Helmy, 1997).

Mechanism of Action

While there isn’t specific information available on the mechanism of action for 2,3-Furandione, it’s worth noting that similar compounds like Furosemide work by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .

Safety and Hazards

When handling 2,3-Furandione, it’s important to wear personal protective equipment and avoid dust formation. It should only be used under a chemical fume hood. Avoid breathing in dust, vapor, mist, or gas. Do not ingest . It’s also important to note that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of 2,3-Furandione and similar compounds could involve a switch from traditional resources such as crude oil to biomass. This change would require the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

furan-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-3-1-2-7-4(3)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAODRFIZLKITMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544438
Record name Furan-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62094-45-5
Record name Furan-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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